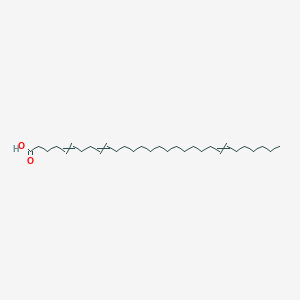![molecular formula C22H14O2 B14456424 1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) CAS No. 75142-99-3](/img/structure/B14456424.png)
1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) is an organic compound characterized by its unique structure, which includes two ethynylbenzene groups connected via a 1,3-phenylenebis(oxy) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) typically involves the reaction of 1,3-dihydroxybenzene with 3-ethynylbenzene derivatives under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Materials Science: The compound is explored for its potential in creating advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) exerts its effects involves interactions with molecular targets and pathways. Its structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and materials. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, materials science, or biological systems.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(3-aminophenoxy)benzene: This compound shares a similar core structure but with amino groups instead of ethynyl groups.
1,1’-[1,3-Phenylenebis(oxy)]bis(3-bromobenzene): This compound has bromine atoms instead of ethynyl groups, leading to different reactivity and applications.
1,3-Bis(3-(3-phenoxyphenoxy)phenoxy)benzene: Another structurally related compound with phenoxy groups, used in different contexts.
Uniqueness: 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) is unique due to its ethynyl groups, which confer distinct reactivity and potential for forming complex structures. This makes it particularly valuable in materials science and organic synthesis, where such properties are highly sought after.
Eigenschaften
CAS-Nummer |
75142-99-3 |
|---|---|
Molekularformel |
C22H14O2 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
1,3-bis(3-ethynylphenoxy)benzene |
InChI |
InChI=1S/C22H14O2/c1-3-17-8-5-10-19(14-17)23-21-12-7-13-22(16-21)24-20-11-6-9-18(4-2)15-20/h1-2,5-16H |
InChI-Schlüssel |
DEYXBGVXOXZAHF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)


![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)


sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)

![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)

![N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/structure/B14456409.png)


![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
